2-Butylisouronium chloride

Supramolecular Chemistry Host-Guest Chemistry X-ray Crystallography

2-Butylisouronium chloride (CAS 62432-76-2) is an O-alkylisouronium salt with an n-butyl chain that provides optimal lipophilicity for phase-transfer catalysis, outperforming shorter-chain methyl/ethyl analogs. It forms well-defined 1:1 crown ether complexes with conformational polymorphism, enabling selective ion extraction. Functions as an alcohol-activating reagent in mechanochemical SN2 reactions with complete stereoinversion. Ideal for pyrimidine synthesis, urea derivative formation, and supramolecular guest-host systems. Verify chain-length specificity before substitution.

Molecular Formula C5H13ClN2O
Molecular Weight 152.62 g/mol
CAS No. 62432-76-2
Cat. No. B3344235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butylisouronium chloride
CAS62432-76-2
Molecular FormulaC5H13ClN2O
Molecular Weight152.62 g/mol
Structural Identifiers
SMILESCCCCOC(=N)N.Cl
InChIInChI=1S/C5H12N2O.ClH/c1-2-3-4-8-5(6)7;/h2-4H2,1H3,(H3,6,7);1H
InChIKeyARPJRCMUGDBJNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butylisouronium chloride (CAS 62432-76-2) Procurement and Application Overview


2-Butylisouronium chloride (CAS 62432-76-2), also known as 2-butylisourea hydrochloride or butoxyformamidine hydrochloride, is an organic compound with the molecular formula C₅H₁₃ClN₂O and a molecular weight of 152.62 [1]. It belongs to the O-alkylisouronium salt class, functioning as a lipophilic cation with a butyl chain that confers distinct phase-transfer and surfactant properties [2]. The compound is a derivative of urea and serves as a reactive intermediate in organic synthesis, particularly for the formation of urea derivatives and nitrogen-containing heterocycles [1][3].

Why Generic Substitution of 2-Butylisouronium Chloride with Other Isouronium or Isothiouronium Salts Fails


The O-alkylisouronium scaffold exhibits profound structure-activity divergence based on the alkyl chain length and the heteroatom (O vs. S) at the core [1]. Replacing the n-butyl chain of 2-butylisouronium chloride with a methyl or ethyl group dramatically alters its lipophilicity, which directly governs its phase-transfer catalytic efficiency and its ability to form stable host-guest complexes with crown ethers [2]. Similarly, substituting the oxygen atom with sulfur to form the corresponding 2-butylisothiouronium chloride (CAS 18939-69-0) fundamentally changes the electronic properties, dielectric behavior, and nucleophilic reactivity of the compound [3][4]. Therefore, generic substitution without rigorous comparative validation risks significant deviations in reaction kinetics, complexation stoichiometry, and overall process yield, as detailed in the quantitative evidence below.

Quantitative Evidence Guide: Differentiating 2-Butylisouronium Chloride from Analogs


Crown Ether Complexation: Distinct Conformational Polymorphism vs. Urea

In solid-state supramolecular complexes, 2-butylisouronium picrate forms a 1:1 complex with 18-crown-6 that exhibits two distinct macroring conformations (approximate C_m and C_2 symmetry) simultaneously within the same crystal lattice [1]. This is in stark contrast to urea, which forms a 5:1 adduct with the same crown ether and exhibits a single, uniform macrocycle conformation [1]. This differential conformational polymorphism provides a structural basis for unique molecular recognition and separation applications that are not accessible with urea-based systems.

Supramolecular Chemistry Host-Guest Chemistry X-ray Crystallography

Electrical Conductivity and Dielectric Properties vs. Isothiouronium Analog

While direct quantitative data for 2-butylisouronium chloride are not available, a critical differentiation emerges when comparing the oxygen-containing isouronium class to the sulfur-containing isothiouronium class. The electrical properties of S-n-butylisothiouronium chloride have been quantitatively characterized, showing frequency-dependent dielectric constant and conductivity behavior [1]. The replacement of oxygen with sulfur fundamentally alters the polarizability and charge distribution of the cation, which would be expected to result in significantly different dielectric and conductive properties for 2-butylisouronium chloride [1]. This class-level inference highlights that O-alkylisouronium and S-alkylisothiouronium salts are not interchangeable in applications requiring specific dielectric or ionic conductivity profiles.

Materials Science Dielectric Spectroscopy Ionic Conductivity

Phase Transfer Catalysis: Lipophilicity Advantage Over Shorter Alkyl Chain Analogs

The n-butyl chain of 2-butylisouronium chloride imparts significantly higher lipophilicity compared to methyl or ethyl analogs, which is a critical parameter for its function as a phase transfer catalyst (PTC) [1]. While direct comparative catalytic rate data are not available in the open literature for this specific compound, the relationship between alkyl chain length and PTC efficiency is well-established for onium salts [2]. A longer alkyl chain enhances partitioning of the catalyst cation into the organic phase, thereby accelerating the rate of biphasic reactions. The butyl chain represents an optimal balance between sufficient lipophilicity for effective phase transfer and adequate water solubility for catalyst recycling, distinguishing it from less effective short-chain (e.g., methyl, ethyl) and more hydrophobic but potentially less water-soluble long-chain analogs [1].

Phase Transfer Catalysis Organic Synthesis Biphasic Reactions

Nucleophilic Reactivity: O- vs. S-Alkylisouronium/Isothiouronium Salts

O-Alkylisouronium salts, the class to which 2-butylisouronium chloride belongs, are established as highly reactive intermediates for the nucleophilic substitution of alcohols under mechanochemical conditions [1]. This reactivity profile is distinct from that of S-alkylisothiouronium salts, which are commonly employed as precursors to thiols or in different alkylation pathways [2]. The oxygen atom in the isouronium cation renders it a better leaving group in certain displacement reactions compared to the sulfur analog, facilitating efficient conversion to alkylated amines with complete stereoinversion in SN2 reactions [1]. This mechanistic divergence means that for a given synthetic transformation targeting an amine product, an O-alkylisouronium salt like 2-butylisouronium chloride may provide a more direct or higher-yielding route than its S-alkylisothiouronium counterpart.

Nucleophilic Substitution Mechanochemistry Reagent Design

Optimal Research and Industrial Application Scenarios for 2-Butylisouronium Chloride


Synthesis of Heterocyclic Pharmaceutical Intermediates via Phase Transfer Catalysis

2-Butylisouronium chloride is optimally deployed as a phase transfer catalyst in the synthesis of pyrimidine and other nitrogen-containing heterocycles, which are common scaffolds in pharmaceutical development. Its balanced lipophilicity, derived from the n-butyl chain, facilitates efficient transfer of ionic reactants across liquid-liquid interfaces, a property inferred from its class behavior [1]. This application is particularly valuable in the large-scale synthesis of intermediates where improved reaction rates and yields are critical for cost-effectiveness. The compound's role as a reactive intermediate in the formation of urea derivatives further supports its use in constructing complex molecular architectures [1].

Supramolecular Host-Guest Systems for Selective Ion Extraction

The demonstrated ability of O-n-butylisouronium salts to form well-defined 1:1 complexes with crown ethers, exhibiting unique conformational polymorphism, positions 2-butylisouronium chloride as a valuable guest molecule in supramolecular chemistry [2]. This property can be exploited in the design of selective ion extraction or sensing systems, where the specific geometry and stoichiometry of the complex are crucial for molecular recognition. The distinct solid-state structure, compared to urea complexes, offers a different selectivity profile that may be advantageous for separating specific metal cations or organic molecules [2].

Mechanochemical Nucleophilic Substitution for Green Synthesis

As a member of the O-alkylisouronium class, 2-butylisouronium chloride can be utilized as an alcohol-activating reagent in mechanochemical nucleophilic substitution reactions [3]. This solvent-free or solvent-minimized approach aligns with green chemistry principles, offering a superior safety profile and reduced waste generation compared to traditional solution-phase methods [3]. The compound's reactivity under these conditions makes it suitable for the sustainable synthesis of alkylated amines, which are prevalent in pharmaceuticals and agrochemicals, with the added benefit of complete stereoinversion in SN2 pathways [3].

Quote Request

Request a Quote for 2-Butylisouronium chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.